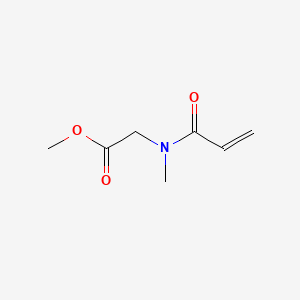

N-Acryloylsarcosine methyl ester

Descripción general

Descripción

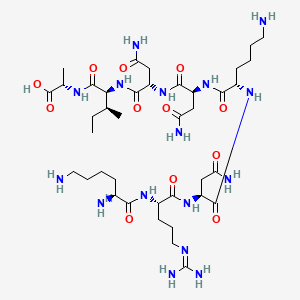

N-Acryloylsarcosine methyl ester is a chemical compound with the formula C7H11NO3 . It is a thermoresponsive N-ester substituted polyacrylamide .

Synthesis Analysis

Poly (N-acryloylsarcosine methyl ester) (PNASME), a thermoresponsive N-ester substituted polyacrylamide, was synthesized by solution RAFT polymerization . Two kinds of linear and star thermo-responsive polymers of poly(N-acryloylsarcosine methyl ester) [(PNASME) n] and poly(N-isopropylacrylamide) [(PNIPAM) n] with arm number n = 1, 2, 3 and 4 were synthesized following a core-first method via solution RAFT polymerization employing a series of mono- and multi-functional chain transfer agents (CTAs) .Molecular Structure Analysis

The molecular weight of N-Acryloylsarcosine methyl ester is 157.1671 . The IUPAC Standard InChI is InChI=1S/C7H11NO3/c1-4-6(9)8(2)5-7(10)11-3/h4H,1,5H2,2-3H3 .Chemical Reactions Analysis

The phase transition of the two thermo-responsive star polymers of (PNASME) n and (PNIPAM) n is firmly correlative to the polymer topology . Linear polymers have a higher phase transition temperature (PTT) than star polymers and the PTT of star polymers generally decreases with increasing arm number n .Physical And Chemical Properties Analysis

The synthesized PNASME exhibited a cloud point temperature (Tcp) or lower critical solution temperature (LCST) of 44.0 °C .Aplicaciones Científicas De Investigación

Thermoresponsive Polymer Synthesis

Scientific Field

Polymer Chemistry

Application Summary

N-Acryloylsarcosine methyl ester is used in the synthesis of a new thermoresponsive polymer, poly(N-acryloylsarcosine methyl ester) (PNASME). This polymer exhibits a lower critical solution temperature (LCST) of 44.0 °C .

Experimental Procedure

The polymer is synthesized by solution Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . The cloud point temperature (Tcp) or LCST of the polymer can be affected by various factors such as the polymer molecular weight, the polymer concentration, and the presence of certain solutes .

Results

The study found that the Tcp of PNASME can be influenced by the order of the Hofmeister series, with urea inducing an increase in Tcp and phenol inducing a decrease . This tunable thermoresponse makes it possible to adjust the solution behavior of thermoresponsive polymers .

Synthesis of Multi-Arm Star Thermo-Responsive Polymers

Application Summary

N-Acryloylsarcosine methyl ester is used in the synthesis of multi-arm star thermo-responsive polymers . These polymers exhibit different phase transition temperatures (PTTs) depending on their topology .

Experimental Procedure

The polymers are synthesized using a core-first method via solution RAFT polymerization, employing a series of mono- and multi-functional chain transfer agents (CTAs) .

Results

The study found that linear polymers have a higher PTT than star polymers, and the PTT of star polymers generally decreases with increasing arm number . Star polymers are more dehydrated at temperatures above PTT than linear ones .

Tunable Thermoresponse of Diblock Copolymers

Application Summary

N-Acryloylsarcosine methyl ester is used in the synthesis of diblock copolymers of poly(N-acryloylsarcosine methyl ester)-block-poly(N-isopropylacrylamide). The thermoresponse of these diblock copolymers can be tuned by adjusting the interactions between the polymer and solutes such as urea and phenol .

Experimental Procedure

The diblock copolymers are synthesized by solution RAFT polymerization . The phase transition of the polymers can be influenced by the hydrogen bonding between the polymer and the solutes .

Results

The study found that urea and phenol have contrary effects on the phase transition temperature of the diblock copolymers. Urea induces an increase in the phase transition temperature, while phenol induces a decrease .

Synthesis of Multicompartment Nanoparticles

Scientific Field

Nanotechnology

Application Summary

N-Acryloylsarcosine methyl ester is used in the synthesis of multicompartment block copolymer nanoparticles (MCBNs). These nanoparticles are constructed with a thermo-responsive and base-sensitive poly(N-acryloylsarcosine methyl ester)-block-polystyrene (PNASME-b-PS) and a pH-responsive poly(4-vinylpyridine)-block-polystyrene (P4VP-b-PS) .

Experimental Procedure

The MCBNs are synthesized by dispersion RAFT polymerization employing two macro-RAFT agents . The size and morphology of the MCBNs can be tuned by changing the polymerization degree of the PS block, the molar ratio of two diblock copolymers, temperature, pH, and the interaction between the acidic poly(N-acryloylsarcosine) block and the alkaline P4VP block .

Results

The study found that the MCBNs contain a hydrophobic polystyrene (PS) core and dispersed microdomains formed either by the pH-responsive poly(4-vinylpyridine) (P4VP) and/or the thermo-responsive and base-sensitive poly(N-acryloylsarcosine methyl ester) (PNASME) . Several MCBNs with different microdomains, core–corona particles and shell-bonded core–shell nanoparticles have been prepared .

Safety And Hazards

Direcciones Futuras

The contrary effect on the Tcp of PNASME induced by urea and phenol makes it easy to adjust the thermoresponse of PNASME, and the tunable thermoresponse of the diblock copolymer of poly (N-acryloylsarcosine methyl ester)-block-poly (N-isopropylacrylamide) was demonstrated . This opens up the opportunity to make new thermoresponsive polymers for a variety of smart material applications .

Propiedades

IUPAC Name |

methyl 2-[methyl(prop-2-enoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-6(9)8(2)5-7(10)11-3/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQGVFNHUATAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426761 | |

| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acryloylsarcosine methyl ester | |

CAS RN |

72065-23-7 | |

| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

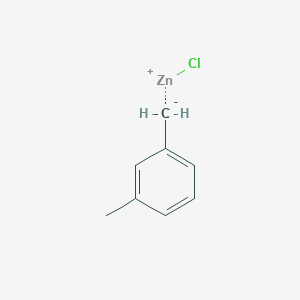

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

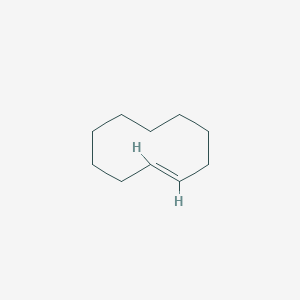

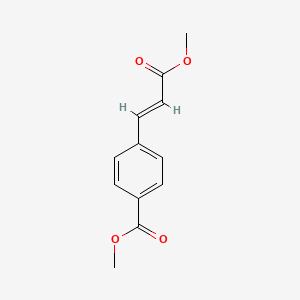

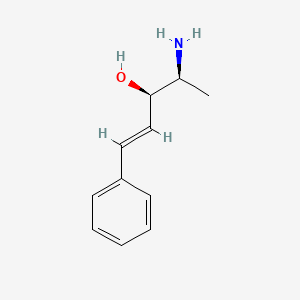

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)